molecular formula C4F8I2O B14749414 1,1,2,2-Tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane CAS No. 681-30-1

1,1,2,2-Tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane

Katalognummer: B14749414
CAS-Nummer: 681-30-1
Molekulargewicht: 469.84 g/mol
InChI-Schlüssel: YKURCUVJDAMFOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,2,2-Tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane is a fluorinated organic compound with the molecular formula C4H2F8I2O. This compound is characterized by the presence of multiple fluorine and iodine atoms, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and stability under specific conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane typically involves the reaction of tetrafluoroethylene with iodine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to isolate the final product. The use of advanced technologies ensures the efficient production of high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,2,2-Tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and catalysts .

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives and compounds with different functional groups. These products are often used in further chemical synthesis and research .

Wissenschaftliche Forschungsanwendungen

1,1,2,2-Tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,1,2,2-tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can lead to the formation of new chemical bonds and the alteration of existing ones. The pathways involved depend on the specific application and the conditions under which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

1,1,2,2-Tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane is unique due to its specific arrangement of fluorine and iodine atoms, which impart distinct chemical properties. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

681-30-1

Molekularformel

C4F8I2O

Molekulargewicht

469.84 g/mol

IUPAC-Name

1,1,2,2-tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane

InChI

InChI=1S/C4F8I2O/c5-1(6,13)3(9,10)15-4(11,12)2(7,8)14

InChI-Schlüssel

YKURCUVJDAMFOF-UHFFFAOYSA-N

Kanonische SMILES

C(C(F)(F)I)(OC(C(F)(F)I)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.